1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea
CAS No.: 2034298-95-6
Cat. No.: VC6630683
Molecular Formula: C17H18N2OS2
Molecular Weight: 330.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034298-95-6 |
|---|---|
| Molecular Formula | C17H18N2OS2 |
| Molecular Weight | 330.46 |
| IUPAC Name | 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(thiophen-2-ylmethyl)urea |
| Standard InChI | InChI=1S/C17H18N2OS2/c1-12(19-17(20)18-10-14-5-4-8-21-14)9-13-11-22-16-7-3-2-6-15(13)16/h2-8,11-12H,9-10H2,1H3,(H2,18,19,20) |
| Standard InChI Key | KIYUDVNZFKVABG-UHFFFAOYSA-N |
| SMILES | CC(CC1=CSC2=CC=CC=C21)NC(=O)NCC3=CC=CS3 |
Introduction
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. It features a benzo[b]thiophene moiety, a propan-2-yl group, and a thiophen-2-ylmethyl substituent. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry.
Synthesis Methods
The synthesis of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves several key steps:
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Preparation of Benzo[b]thiophene Derivatives: This may involve the synthesis of benzo[b]thiophene-3-ylpropan-2-one through various chemical pathways.
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Coupling Reaction: The benzo[b]thiophene derivative is then coupled with thiophen-2-ylmethylamine using a coupling reagent like carbodiimide (e.g., DCC) and a catalyst like DMAP.
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Purification: High-performance liquid chromatography (HPLC) is often used to ensure high purity of the final product.
Biological Activities and Potential Applications
While specific biological activities of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea have not been extensively documented, compounds with similar structures have shown potential in medicinal chemistry. The presence of the benzo[b]thiophene and thiophene rings suggests possible applications in drug development, particularly for targeting specific biological pathways.
Research Findings and Future Directions
Research on similar urea derivatives has highlighted their potential in drug discovery due to their diverse biological activities. Future studies on 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea could focus on its cytotoxicity, antibacterial properties, and potential as a therapeutic agent.
| Potential Biological Activity | Description |
|---|---|
| Cytotoxicity | Potential to inhibit the growth of cancer cells. |
| Antibacterial Activity | Possible effectiveness against bacterial strains. |
| Therapeutic Agent Development | Potential use in developing drugs for various diseases. |
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